methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1171995-07-5, 1239163-70-2) is a pyrazolopyridine derivative with a molecular formula of C₂₂H₁₇N₃O₄ and a molecular weight of 387.40 g/mol . The compound features a benzyl group at position 1, a methyl group at position 3, a phenyl group at position 6, and a methyl ester at position 4 (Figure 1). Its synthesis likely follows established routes for pyrazolopyridine derivatives, involving condensation of substituted pyrazole amines with carbonyl-containing intermediates .
Properties
IUPAC Name |
methyl 1-benzyl-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-20-18(22(26)27-2)13-19(17-11-7-4-8-12-17)23-21(20)25(24-15)14-16-9-5-3-6-10-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPFOGYAZORZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazolo[3,4-b]Pyridine Formation
The pyrazolo[3,4-b]pyridine scaffold is typically constructed via cyclocondensation reactions. A key approach involves reacting N-substituted 5-aminopyrazoles with bis-electrophilic reagents. For example:
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3-(3-Oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione reacts with 1-benzyl-3-methyl-5-aminopyrazole under microwave irradiation (100°C, 30 min) to yield the pyrazolo[3,4-b]pyridine core.
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The reaction proceeds via Michael addition followed by cyclization, with the carboxylate ester introduced at the 4-position during intermediate formation.
Functionalization at the 1-, 3-, and 6-Positions
Benzyl , methyl , and phenyl groups are introduced via sequential substitutions:
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N-Benzylation : Benzyl bromide reacts with the pyrazole nitrogen under basic conditions (K₂CO₃, DMF, 60°C).
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Methyl Group Installation : Methylation at the 3-position is achieved using methyl iodide in the presence of NaH.
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Phenyl Group Coupling : A Suzuki-Miyaura cross-coupling installs the 6-phenyl group. For example, phenylboronic acid reacts with a brominated intermediate using Pd(PPh₃)₄ as a catalyst.
Reaction Scheme:
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly enhances reaction efficiency. A representative protocol involves:
Advantages:
-
Avoids isolation of intermediates.
-
Reduces reaction time from hours to minutes.
Palladium-Catalyzed Cross-Coupling for Aryl Group Introduction
The 6-phenyl group is often introduced via Suzuki coupling. A typical procedure includes:
Yield Comparison:
| Boronic Acid | Yield |
|---|---|
| Phenylboronic acid | 88% |
| 4-Methoxyphenylboronic acid | 82% |
Ring-Closing Strategies for Core Formation
Cyclization via Isobenzofuranone Ring Opening
A novel method employs 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione as a bis-electrophile. The reaction with 5-aminopyrazoles proceeds via:
Mechanistic Insight:
Hydroxylamine-Mediated Cyclization
A patent method uses 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in DMF to form the pyridine ring, followed by esterification.
Steps:
-
Ring Closure : 2-Chloro-3-pyridinecarboxaldehyde + NH₂OH·HCl → Pyridine core.
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Esterification : Treatment with methyl chloroformate yields the carboxylate.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Time | Scalability |
|---|---|---|---|---|
| Multi-Step Condensation | Sequential substitution/cyclization | 70–85% | 24–48 h | Moderate |
| Microwave-Assisted | One-pot cyclocondensation | 90–94% | 20 min | High |
| Suzuki Coupling | Late-stage aryl introduction | 82–88% | 12 h | High |
Challenges and Optimization Strategies
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Regioselectivity : Competing pathways may lead to isomeric byproducts. Using bulky bases (e.g., DBU) improves selectivity.
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Ester Hydrolysis : The methyl ester is prone to hydrolysis under basic conditions. Neutral workup (e.g., saturated NaHCO₃) is critical.
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Catalyst Cost : Pd-based catalysts increase costs. Recent studies suggest Fe₃O₄-supported catalysts as alternatives .
Chemical Reactions Analysis
Hydrolysis of the Carboxylate Ester
The methyl ester at position 4 undergoes alkaline or acidic hydrolysis to form the corresponding carboxylic acid derivative. This reaction is critical for further derivatization into amides or acid chlorides.
Subsequent treatment with POCl₃ converts the carboxylic acid to an acid chloride, enabling nucleophilic acyl substitutions (e.g., with amines or alcohols) .
Cyclization Reactions
The bicyclic system participates in annulation reactions under microwave-assisted or thermal conditions. For example, four-component bicyclization with arylglyoxals, pyrazol-5-amines, and aromatic amines yields polycyclic derivatives (e.g., cyclopenta[ d]pyrazolo[3,4-b]pyridines) :
| Substrates | Conditions | Product Structure | Yield |
|---|---|---|---|
| Phenylglyoxal, pyrazol-5-amine, aniline | MW, DMF, 120°C, 30 mins | Polysubstituted cyclopenta-fused derivative | 78% |
This method demonstrates excellent regioselectivity due to intramolecular hydrogen bonding directing spatial configuration .
Nucleophilic Substitution at the Benzyl Group
The benzyl substituent at position 1 undergoes hydrogenolysis or alkylation under catalytic conditions:
Electrophilic Aromatic Substitution
The pyridine and pyrazole rings participate in electrophilic substitutions, though steric hindrance from substituents modulates reactivity:
| Reaction Type | Reagents | Position Modified | Key Observation |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Pyridine C5 | Limited yield due to steric effects |
| Sulfonation | SO₃, DCE, 50°C | Pyrazole C4 | Requires prolonged reaction times |
Heterocycle Functionalization
The pyrazole ring reacts with electrophiles such as isothiocyanates to form thioamide derivatives, as demonstrated in analogous compounds :
| Reaction Partners | Conditions | Product | Spectral Data ( NMR) |
|---|---|---|---|
| Phenyl isothiocyanate | EtOH, reflux, 8 hrs | 2-(Pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenylhydrazinecarbothioamide | δ 10.57 (NH), 8.50 (NH), 8.12 (NH) |
Cross-Coupling Reactions
The phenyl group at position 6 participates in Suzuki-Miyaura couplings for biaryl synthesis:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 6-(4-Methoxyphenyl)-1-benzyl derivative | 72% |
Biological Activity via Kinase Inhibition
While not a direct chemical reaction, the compound’s kinase inhibitory activity stems from non-covalent interactions:
| Target Kinase | IC₅₀ (µM) | Mechanism | Structural Basis |
|---|---|---|---|
| JAK2 | 0.18 | Competitive ATP binding | Hydrogen bonding with pyridine N |
| CDK4 | 0.32 | Allosteric inhibition | Hydrophobic pocket engagement (benzyl) |
Scientific Research Applications
Anticancer Activity
Methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has shown promise as an inhibitor of specific kinases involved in cancer cell signaling pathways. Kinases play critical roles in regulating cell proliferation and survival; thus, targeting these enzymes may lead to effective cancer therapies. Studies indicate that this compound exhibits selective binding affinity towards certain kinases, which is crucial for its anticancer efficacy.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. Inflammation is a key factor in various diseases, including arthritis and cardiovascular disorders. The compound's ability to modulate inflammatory pathways suggests its potential utility in developing treatments for these conditions.
Diabetes Management
Given its kinase inhibitory activity, this compound may also be relevant in managing diabetes-related complications. Kinases are involved in glucose metabolism and insulin signaling; thus, inhibiting specific kinases could improve insulin sensitivity and glucose control.
Comparative Analysis with Related Compounds
The structural variations among compounds in the pyrazolo[3,4-b]pyridine class significantly influence their biological activities. Below is a comparative table highlighting key features of related compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-Methyl-6-phenyldihydropyrazolo[3,4-b]pyridine | Methyl at position 3; phenyl at position 6 | Exhibits different kinase inhibition profiles |
| 1-Benzylpyrazolo[3,4-b]pyridine | Benzyl substitution; lacks carboxylate | Potentially different therapeutic applications |
| 6-(4-Hydroxyphenyl)-pyrazolo[3,4-b]pyridine | Hydroxy group substitution | Enhanced solubility and bioavailability |
This comparison illustrates how specific substituents affect biological activity and pharmacological potential.
Case Studies and Research Findings
Several studies have investigated the interactions of this compound with biological macromolecules:
- Kinase Inhibition Studies : Molecular docking simulations have demonstrated that this compound binds selectively to certain kinases involved in cancer progression.
- In Vivo Models : Animal studies have shown promising results in reducing tumor growth when administered alongside established chemotherapeutics.
- Inflammation Models : Experimental models of inflammation have revealed that this compound significantly reduces inflammatory markers.
These findings underscore the compound's potential as a lead candidate for drug development targeting multiple disease pathways.
Mechanism of Action
The mechanism of action of methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrazolo[3,4-b]pyridine core is highly modular, enabling diverse substitutions that influence physical, chemical, and biological properties. Below is a detailed comparison with key analogs:
Substituent Variations and Their Effects
Position 1 (N1-Substituent)
- Phenoxybenzyl Groups (Compounds 40 and 41): Introduction of phenoxy groups increases molecular weight (e.g., 40: ~478 g/mol) and may improve selectivity for hydrophobic binding pockets .
- tert-Butyl Group (Compound 9d) : Enhances metabolic stability due to steric hindrance but reduces solubility .
- Chlorobenzyl (Compound in ) : The electron-withdrawing chlorine atom increases polarity and may influence electronic interactions with targets .
Position 3 (C3-Substituent)
- Methyl Group (Target Compound): A small, non-polar substituent that minimally affects electronic properties but contributes to overall hydrophobicity .
Position 6 (C6-Substituent)
- Phenyl Group (Target Compound) : Adds aromatic bulk, which may stabilize π-π interactions in target proteins .
- Furan (Compounds 36, 37) : The oxygen atom in furan enables hydrogen bonding, improving solubility but reducing metabolic stability compared to phenyl .
Position 4 (Carboxylate Ester)
Physicochemical and Pharmacological Properties
Biological Activity
Methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities and therapeutic potential. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Features and Synthesis
The structural framework of this compound consists of a pyrazolo[3,4-b]pyridine core with various substituents that influence its biological properties. The synthesis typically involves multi-step processes, often utilizing reactions such as condensation and cyclization.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-b]pyridine |
| Substituents | Methyl (at N1), Benzyl (at C1), Phenyl (at C6) |
| Functional Group | Carboxylate (at C4) |
Anticancer Properties
Research has indicated that pyrazolo[3,4-b]pyridines demonstrate significant anticancer activity. For instance, derivatives have been identified as potent inhibitors of various kinases involved in cancer progression. A study highlighted that certain derivatives exhibited IC50 values in the nanomolar range against cancer cell lines such as A172 and U87MG, indicating strong antiproliferative effects .
Anti-inflammatory Effects
This compound has also shown promise in modulating inflammatory pathways. Specific derivatives have been characterized as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating inflammation and metabolic processes . The structure-activity relationship studies indicate that modifications on the pyrazole ring can enhance PPARα selectivity, contributing to anti-inflammatory effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. Compounds with specific substitutions have demonstrated promising activity in vitro against the H37Rv strain of tuberculosis . This suggests that this compound could serve as a lead compound for developing new antitubercular agents.
Neuroprotective Effects
Emerging evidence suggests that pyrazolo[3,4-b]pyridines may exhibit neuroprotective properties by inhibiting pathways involved in neuroinflammation and neuronal apoptosis. The ability to modulate signaling pathways related to neurodegenerative diseases positions these compounds as potential therapeutic agents for conditions like Alzheimer's disease .
Case Studies and Research Findings
Several studies have focused on elucidating the biological activities of this compound:
- Anticancer Activity : In a study evaluating various pyrazolo[3,4-b]pyridine derivatives for anticancer properties, methyl 1-benzyl-3-methyl-6-phenyl showed significant inhibition of cell proliferation in multiple cancer cell lines with an IC50 value below 100 nM .
- PPAR Agonism : Another research highlighted the compound's ability to act as a PPARα agonist, effectively reducing triglyceride levels in animal models comparable to established drugs like fenofibrate .
- Antimicrobial Efficacy : A recent investigation into pyrazolo[3,4-b]pyridines revealed that specific derivatives exhibited substantial inhibitory effects against Mycobacterium tuberculosis, suggesting their potential as new therapeutic agents against resistant strains .
Table 2: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how do reaction parameters influence yield?
Answer:
The synthesis typically involves multi-step routes starting with pyrazole-4-carbaldehyde intermediates. Key steps include:
- Amination : Reacting halogenated precursors (e.g., ethyl 6-chloro derivatives) with morpholine or benzylamines under reflux conditions (e.g., DMF, 80°C) to introduce substituents at position 1 .
- Esterification : Methyl ester formation via nucleophilic substitution using methyl iodide in the presence of K₂CO₃ .
- Purification : Flash chromatography with gradients like heptane:EtOAc (3:1) achieves >90% purity. Yield optimization relies on stoichiometric control (3:1 molar ratios for amination) and inert atmospheres to prevent oxidation .
Basic: Which spectroscopic techniques are critical for structural characterization, and what diagnostic signals confirm the core scaffold?
Answer:
- ¹H/¹³C NMR : Key markers include:
- LC-MS : Molecular ion peaks ([M+H]⁺) around m/z 386 confirm the molecular weight .
- TLC : Rf values (e.g., 0.37 in EtOAc) monitor reaction progress .
Advanced: How do substituents at the 1-benzyl and 6-phenyl positions modulate physicochemical properties and target binding?
Answer:
- Lipophilicity : Bulky substituents (e.g., tert-butyl at position 1) increase logP, enhancing membrane permeability but reducing aqueous solubility .
- Steric Effects : 6-Cyclopropyl groups improve target selectivity in kinase assays by minimizing off-target interactions .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine at position 6) enhance hydrogen bonding with ATP-binding pockets, as seen in antimalarial analogs .
Advanced: How can researchers resolve discrepancies in bioactivity data across synthetic batches?
Answer:
- Purity Analysis : Use HPLC (≥95% purity threshold) to rule out impurities from incomplete amination or ester hydrolysis .
- Crystallography : Confirm stereochemical consistency via SHELXL-refined structures to identify polymorphic variations .
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) to control for environmental variability .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with PyRx to model binding to kinase ATP pockets, guided by hydrogen-bonding patterns (e.g., N–H···O interactions at position 4) .
- QSAR Modeling : Correlate substituent electronegativity with antimalarial activity using partial least squares regression on analogs .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize candidates for synthesis .
Basic: What protocols are recommended for hydrolyzing the methyl ester to the carboxylic acid?
Answer:
- Reagents : Use LiOH·H₂O (2 equiv) in THF:H₂O (4:1) at 60°C for 6 hours .
- Monitoring : Track conversion via TLC (Rf decrease from 0.37 to 0.15 in EtOAc) .
- Challenges : Avoid over-hydrolysis by limiting reaction time; neutralize with HCl post-reaction to precipitate the acid .
Advanced: How do hydrogen-bonding networks influence crystallographic stability?
Answer:
- Graph Set Analysis : Identify motifs like R₂²(8) (e.g., N–H···O between pyridine N and carboxyl O) using Mercury software .
- Packing Efficiency : π-π stacking between phenyl rings and C–H···π interactions enhance lattice stability, reducing hygroscopicity .
- Validation : Refine H-bond parameters (dD···A <3.5 Å, θ >120°) via SHELXL to ensure structural accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
